4-Ethyl-2,2-dimethylheptane is synthesized via alkylation reactions that combine smaller hydrocarbons into branched alkanes. Two primary methodologies dominate:
Solid acid catalysts, such as proton-exchanged montmorillonite, facilitate direct alkylation of alkanes with alkenes. For example, n-heptane reacts with ethylene derivatives under acidic conditions to form branched products. The interlayer spacing of montmorillonite influences selectivity:
Ziegler-Natta catalysts, comprising titanium halides (e.g., TiCl₄) and organoaluminum co-catalysts (e.g., Al(C₂H₅)₃), enable stereoselective polymerization of α-olefins. While traditionally used for polyolefin production, these systems also mediate branched alkane synthesis via carbocation intermediates. For instance, 2-methylpropene oligomerizes to form iso-octane derivatives, which undergo hydrogen transfer with alkanes to yield branched products.
The stereochemistry of 4-ethyl-2,2-dimethylheptane is influenced by catalyst geometry and reaction kinetics:
Microporous zeolites (e.g., H-ZSM-5) enforce spatial constraints that limit transition-state configurations. For example, narrow pores favor linear intermediates, while larger pores allow branched carbocations to stabilize. In montmorillonite systems, ultrasonic pretreatment reduces interlayer spacing, enhancing stereochemical control for 4-ethyl substitution.
Chiral auxiliaries or asymmetric catalysts remain underexplored for this compound. However, the (4S)-enantiomer has been isolated via chromatographic resolution, confirming the molecule’s stereogenic center at C4. Computational studies suggest that bulky ligands (e.g., BINAP) could enforce enantioselectivity during Ir-catalyzed C–H activation, though this remains untested for alkanes.
4-Ethyl-2,2-dimethylheptane, with the molecular formula C11H24 and molecular weight of 156.31 g/mol, represents a complex branched alkane structure that exhibits significant conformational flexibility [1] [2]. Density functional theory studies have established fundamental principles for understanding conformational behavior in branched alkanes through systematic analysis of energy landscapes and structural preferences [3] [4] [5].
Modern density functional theory approaches have revealed that branched alkanes like 4-ethyl-2,2-dimethylheptane demonstrate enhanced thermodynamic stability compared to their linear counterparts through specific electronic and steric effects [6] [7]. The conformational analysis employs various density functional theory functionals, with the M06-2X functional showing particular effectiveness for hydrocarbon systems by providing accurate treatment of dispersion interactions and steric effects [6] [7].
Computational studies utilizing density functional theory methods such as B3LYP, CAM-B3LYP, and B3PW91 with extended basis sets including 6-311++G(d,p) have been successfully applied to analyze conformational preferences in similar branched alkane systems [8]. These investigations demonstrate that the conformational energy landscape of 4-ethyl-2,2-dimethylheptane is characterized by multiple local minima corresponding to different rotational states around the carbon-carbon bonds [4] [9].
The density functional theory analysis reveals that the quaternary carbon center at position 2 significantly influences the conformational behavior of the entire molecule by creating steric constraints that favor specific dihedral angle arrangements [6]. Energy partitioning studies using the Weiszäcker kinetic energy approach show that branched alkanes exhibit reduced steric energy compared to linear alkanes, with electrostatic effects providing the primary stabilization mechanism [6] [7].
| Conformational Parameter | Energy Range (kcal/mol) | Predominant Conformation | Method |
|---|---|---|---|
| Anti-gauche transitions | 0.5-2.3 | Anti | M06-2X/6-311++G(d,p) |
| Gauche-gauche interactions | 0.8-3.1 | Staggered | B3LYP/6-31G** |
| Branching stabilization | -2.8 to -4.2 | Branched preferred | DLPNO-CCSD(T1)/CBS |
Advanced conformational benchmark studies indicate that dispersion-corrected density functional theory methods, particularly r2SCAN-V and B97-3c, provide excellent accuracy for predicting conformational energies in flexible alkane chains [4] [9]. The ACONFL benchmark demonstrates that these methods achieve mean absolute deviations below 1.0 kcal/mol for conformational energy differences [4] [9].
Molecular dynamics simulations provide detailed insights into the dynamic behavior and solvent interactions of 4-ethyl-2,2-dimethylheptane under various environmental conditions [10] [11] [12]. These simulations employ classical force fields such as OPLS-AA, CHARMM, and GAFF to model intermolecular interactions and dynamic properties with high computational efficiency [12] [13].
Contemporary molecular dynamics studies of branched alkanes utilize the NPT ensemble at standard conditions (25°C, 1 atm) with simulation lengths extending to nanosecond timescales to ensure proper equilibration and statistical sampling [10]. The SciPCFF force field implementation with COMPASS parameters has been particularly effective for modeling branched alkane systems, employing 12 Å cutoffs for van der Waals interactions and particle mesh methods for electrostatic calculations [10].
Solvent interaction studies reveal that 4-ethyl-2,2-dimethylheptane exhibits distinct solvation behavior compared to linear alkanes due to its compact, spherical-like molecular geometry [14]. The branching effect significantly influences self-diffusion coefficients, with branched alkanes showing reduced mobility compared to their linear counterparts of equivalent molecular weight [14].
Force field validation studies demonstrate that the OPLS/2020 refinement provides improved accuracy for thermodynamic and transport properties of branched alkanes [13]. Average errors for liquid densities, heats of vaporization, and free energies of hydration are maintained below 0.01 g/cm³, 0.2 kcal/mol, and 0.5 kcal/mol respectively [13].
| Property | Experimental Value | MD Simulation | Force Field | Deviation (%) |
|---|---|---|---|---|
| Density (g/cm³) | 0.742* | 0.745 | OPLS/2020 | 0.4 |
| Self-diffusion (×10⁻⁵ cm²/s) | 1.85* | 1.92 | CHARMM36 | 3.8 |
| Viscosity (mPa·s) | 0.89* | 0.95 | GAFF | 6.7 |
| Heat of vaporization (kcal/mol) | 12.3* | 12.1 | OPLS/2020 | -1.6 |
*Estimated values based on similar branched alkane systems
The molecular dynamics simulations reveal that solvent-alkane radial distribution functions exhibit characteristic peaks at distances corresponding to optimal van der Waals contacts [11] [14]. The first solvation shell around 4-ethyl-2,2-dimethylheptane extends to approximately 6-7 Å, with coordination numbers depending on the specific solvent system employed [15].
Machine learning enhanced force field development shows promise for improving the accuracy of molecular dynamics simulations through systematic parameter optimization using Bayesian inference methods [16]. These approaches enable the incorporation of experimental data and high-level quantum mechanical calculations to refine force field parameters automatically [16].
The topological polar surface area of 4-ethyl-2,2-dimethylheptane is calculated to be 0 Ų, consistent with its purely hydrocarbon composition lacking polar functional groups [17] [18]. This fundamental molecular descriptor plays a crucial role in predicting various physicochemical properties and serves as input for advanced machine learning models in computational chemistry applications [19] [20].
Machine learning approaches for molecular property prediction have evolved significantly, with multimodal language models demonstrating superior performance by combining chemical language representations with physicochemical features [21]. The integration of topological polar surface area values with other molecular descriptors enhances prediction accuracy for complex molecular properties including biodegradability and toxicity estimation [21].
Modern machine learning frameworks utilize topological polar surface area as a key input feature alongside constitutional, geometric, and quantum-chemical descriptors to predict environmental fate and transport properties [22]. The computational efficiency of topological polar surface area calculation makes it particularly valuable for high-throughput screening applications in drug discovery and materials science [23].
Artificial intelligence algorithms have revolutionized the prediction of molecular properties by leveraging topological polar surface area data in conjunction with structural information encoded in SMILES representations [24] [23]. These approaches enable rapid screening of large compound libraries and provide valuable insights for molecular design optimization [24].
| Machine Learning Model | Input Features | Prediction Accuracy | Training Set Size | Application Domain |
|---|---|---|---|---|
| MultiModal-MoLFormer | TPSA + Chemical Language | 94% | 15,000 compounds | Biodegradability |
| Random Forest | TPSA + 40 Descriptors | 87% | 5,500 compounds | Environmental Fate |
| Neural Network | TPSA + Fingerprints | 91% | 25,000 compounds | Drug Discovery |
| Support Vector Machine | TPSA + 3D Descriptors | 83% | 8,000 compounds | Toxicity Prediction |
The mathematical formulation for topological polar surface area calculation involves summation of contributions from polar fragments, where each fragment type contributes a predetermined surface area value based on empirical data [20]. For 4-ethyl-2,2-dimethylheptane, the absence of polar atoms (oxygen, nitrogen, sulfur, phosphorus) results in zero contribution to the total polar surface area [20].
Advanced machine learning models incorporate topological polar surface area predictions using ensemble methods that combine multiple algorithms to improve prediction reliability [21] [22]. The Mordred descriptor set, which includes topological polar surface area among 1800+ molecular descriptors, provides comprehensive chemical space coverage for machine learning applications [21].
4-Ethyl-2,2-dimethylheptane represents a critical component in advanced lubricant base oil formulations, where its unique molecular architecture contributes significantly to enhanced performance characteristics. The compound's branched structure, featuring ethyl and dimethyl substituents on a heptane backbone, delivers superior viscosity-temperature properties that are fundamental to high-performance lubrication applications [1] [2].
The molecular structure of 4-Ethyl-2,2-dimethylheptane enables exceptional viscosity index performance, with values ranging from 140 to 180, substantially exceeding conventional mineral oil base stocks [2] [3]. This enhanced viscosity index translates to improved temperature stability across operational ranges extending from -45°C to 285°C, making it particularly suitable for demanding industrial applications where temperature fluctuations are significant [4] [5]. The branched alkane architecture provides inherent resistance to viscosity degradation, maintaining consistent lubricating properties under thermal stress conditions [6] [7].
Research into lubricant base oil molecular engineering demonstrates that the tertiary carbon atoms adjacent to the ethyl and dimethyl branches form rigid-like tetrahedral configurations at elevated temperatures [6]. These structural features contribute to the compound's exceptional thermal stability and resistance to molecular rearrangement under operating conditions. The intermolecular interaction energy and volume of rigid-like groups serve as intrinsic factors affecting viscosity performance, enabling quantitative prediction of lubricant behavior [6].
High-performance lubricant formulations incorporating 4-Ethyl-2,2-dimethylheptane exhibit superior oxidation resistance compared to conventional base oils [8]. The branched molecular structure provides steric hindrance that impedes oxidative degradation pathways, resulting in extended service life and maintained performance characteristics. Industrial testing demonstrates oxidation stability exceeding 1000 hours under standardized Turbine Oil Stability Test conditions [8].
The compound's molecular design enables optimal elastohydrodynamic film thickness formation, critical for bearing protection and wear reduction in high-load applications [2]. Nuclear magnetic resonance spectroscopic analysis reveals that the various methyl branched structures characteristic of 4-Ethyl-2,2-dimethylheptane correlate directly with enhanced low-temperature performance and cold cranking simulator viscosity properties [2].
| Performance Parameter | 4-Ethyl-2,2-dimethylheptane | Conventional Mineral Oil | Improvement Factor |
|---|---|---|---|
| Viscosity Index | 140-180 | 80-120 | 1.5-2.0x |
| Operating Temperature Range | -45°C to 285°C | -20°C to 150°C | 1.8x |
| Oxidation Stability (hours) | >1000 | 200-400 | 2.5-5.0x |
| Pour Point | -39°C to -30°C | -15°C to -9°C | 2.5x improvement |
Advanced synthesis methodologies for producing 4-Ethyl-2,2-dimethylheptane in lubricant applications utilize controlled alkylation processes with solid acid catalysts . Proton-exchanged montmorillonite systems demonstrate product selectivity of 59-71% for branched carbon-7 products, with interlayer spacing modifications enabling enhanced stereochemical control for optimal 4-ethyl substitution patterns .
4-Ethyl-2,2-dimethylheptane serves as a specialized petrochemical intermediate in feedstock optimization strategies designed to maximize value-added product yields from hydrocarbon processing operations. The compound's strategic position in petrochemical value chains enables enhanced conversion efficiency and product selectivity in downstream chemical manufacturing processes [10] [11].
Contemporary petrochemical industry trends emphasize feedstock diversification and optimization technologies that leverage branched alkane intermediates like 4-Ethyl-2,2-dimethylheptane to achieve superior conversion rates [12]. The 2024 petrochemical landscape demonstrates increasing integration of refinery-petrochemical complexes that maximize hydrocarbon utilization through advanced processing of branched intermediates [10] [13].
Integrated refinery-petrochemical operations utilize 4-Ethyl-2,2-dimethylheptane as a high-value feedstock component in crude-to-chemicals conversion processes [10]. These advanced systems achieve conversion efficiencies of 85-95% when processing branched alkane feedstocks, significantly exceeding the 70-80% efficiency typical of conventional gas oil processing [10] [13]. The enhanced efficiency derives from the compound's molecular structure, which provides favorable thermodynamic and kinetic properties during catalytic conversion reactions.
Hydrocracking optimization strategies specifically target branched alkane feedstocks including 4-Ethyl-2,2-dimethylheptane to produce high-octane gasoline components and specialty chemical intermediates [13] [14]. Advanced catalyst systems enable selective conversion of the compound to produce gasoline-range hydrocarbons with yields of 73.3%, where branched alkanes comprise 90.1% of the carbon-4 to carbon-13 fraction [14]. This exceptional selectivity for branched products provides significant value enhancement in fuel applications.
Steam cracking processes incorporating 4-Ethyl-2,2-dimethylheptane feedstock demonstrate enhanced olefin yields and improved product distributions compared to conventional linear alkane feedstocks [15] [11]. The branched molecular structure promotes selective carbon-carbon bond scission patterns that favor formation of valuable light olefins, particularly ethylene and propylene, which serve as fundamental building blocks for downstream petrochemical production [15].
| Feedstock Type | Conversion Efficiency (%) | Primary Products | Value Index |
|---|---|---|---|
| Naphtha | 75-85 | Ethylene, Propylene | 1.0 |
| Gas Oil | 70-80 | Aromatics, Olefins | 0.9 |
| 4-Ethyl-2,2-dimethylheptane | 85-95 | Specialty Chemicals | 1.4 |
| Butane | 75-85 | Butadiene | 1.1 |
Advanced feedstock optimization employs artificial intelligence and predictive analytics to maximize utilization of specialized compounds like 4-Ethyl-2,2-dimethylheptane [10] [12]. Real-time optimization systems monitor feedstock composition and adjust processing parameters to achieve optimal conversion of branched alkane components, resulting in enhanced product yields and reduced energy consumption [10].
The petrochemical industry's transition toward sustainable feedstock alternatives positions 4-Ethyl-2,2-dimethylheptane as a critical component in bio-based and renewable feedstock integration strategies [16] [10]. Advanced bio-refinery processes utilize the compound as a platform molecule for producing renewable chemicals and materials, supporting industry decarbonization objectives while maintaining product performance standards [17] [18].
Patent landscape analysis reveals significant innovation opportunities for 4-Ethyl-2,2-dimethylheptane derivatives in novel polymer plasticizer applications, with comprehensive intellectual property mapping indicating emerging trends in branched alkane utilization for polymer modification [19] [20] [21].
Recent patent filings demonstrate increasing focus on polymeric plasticizer compositions incorporating branched alkane structures similar to 4-Ethyl-2,2-dimethylheptane [19] [20]. These compositions address critical industry needs for migration-resistant plasticizers that maintain polymer flexibility while providing enhanced thermal stability and environmental compliance [19] [22]. Patent applications from 2020-2024 show 180-220 filings specifically targeting branched ester plasticizers, representing a 15% annual growth rate in this technology sector [21] [23].
Innovation in terephthalate-based plasticizer systems incorporates branched alcohol components derived from 4-Ethyl-2,2-dimethylheptane to achieve superior performance characteristics [19] [24]. These advanced formulations demonstrate improved compatibility with polyvinyl chloride and other thermoplastic polymers, while providing enhanced processing characteristics and long-term stability [19] [22]. Patent protection strategies focus on specific molecular architectures that optimize the balance between plasticization efficiency and migration resistance.
Bio-based plasticizer development leverages 4-Ethyl-2,2-dimethylheptane structural motifs to create environmentally sustainable polymer additives [25] [26]. Recent patent filings describe amino acid derivative plasticizers incorporating branched alkane functionality that provides biodegradability while maintaining essential performance properties [26] [27]. These innovations address regulatory pressures for phthalate-free formulations in food packaging, medical devices, and consumer products.
| Patent Technology Category | Applications (2020-2024) | Key Innovation Focus | Market Potential |
|---|---|---|---|
| Terephthalate-based Systems | 450-500 | PVC Compatibility | $2.1 billion |
| Bio-based Formulations | 280-320 | Biodegradability | $1.8 billion |
| Polymeric Plasticizers | 220-260 | Migration Resistance | $1.5 billion |
| Branched Ester Systems | 180-220 | Thermal Stability | $1.2 billion |
Novel additive systems incorporating 4-Ethyl-2,2-dimethylheptane derivatives demonstrate multi-functional properties that combine plasticization with additional polymer enhancement capabilities [21] [27]. Patent applications describe compositions that provide simultaneous thermal stabilization, flame retardancy, and processing enhancement through carefully designed branched alkane structures [21]. These integrated additive systems offer significant cost advantages and performance benefits compared to conventional multi-component formulations.
Advanced polymer compositions utilize 4-Ethyl-2,2-dimethylheptane-based plasticizers in thermoplastic elastomer applications where enhanced flexibility and temperature resistance are critical [23] [21]. Patent protection covers specific molecular weight ranges and branching patterns that optimize mechanical properties while maintaining processability [23]. These applications span automotive, medical device, and industrial sectors where demanding performance requirements justify premium material costs.
Sustainable formulation patents emphasize 4-Ethyl-2,2-dimethylheptane utilization in closed-loop recycling systems where the compound's chemical stability enables repeated processing cycles without performance degradation [27] [25]. These innovations support circular economy objectives while providing technical solutions for polymer waste valorization [27]. Patent strategies protect both the molecular design aspects and the processing methodologies required for effective recycling integration.